molecular formula C19H17N3O3S B11426686 ethyl 4-[3-methyl-6-oxo-4-(thiophen-2-yl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]benzoate

ethyl 4-[3-methyl-6-oxo-4-(thiophen-2-yl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]benzoate

Cat. No.: B11426686
M. Wt: 367.4 g/mol
InChI Key: LWAIDDOZKJKBEG-UHFFFAOYSA-N
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Description

ETHYL 4-[3-METHYL-6-OXO-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazole ring, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-METHYL-6-OXO-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyrazole precursor, followed by esterification with benzoic acid. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-METHYL-6-OXO-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol .

Mechanism of Action

The mechanism of action of ETHYL 4-[3-METHYL-6-OXO-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. The thiophene and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[3-METHYL-6-OXO-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is unique due to its combination of a thiophene ring, a pyrazole ring, and a benzoate ester. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 4-(3-methyl-6-oxo-4-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate

InChI

InChI=1S/C19H17N3O3S/c1-3-25-19(24)12-6-8-13(9-7-12)22-17(14-5-4-10-26-14)15-11(2)20-21-16(15)18(22)23/h4-10,17H,3H2,1-2H3,(H,20,21)

InChI Key

LWAIDDOZKJKBEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CS4

Origin of Product

United States

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